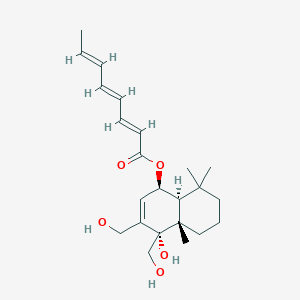
Ustusolate A
Descripción general
Descripción
Ustusolate A is a naturally occurring compound produced by the fungus Aspergillus ustus. It is a sesquiterpenoid with a unique structure that includes multiple hydroxyl groups and a conjugated diene system. The molecular formula of this compound is C23H34O5, and it has a molecular weight of 390.513 Da .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ustusolate A can be synthesized through a series of chemical reactions involving the precursor compounds derived from Aspergillus ustus. The synthesis typically involves the following steps:
Isolation of Precursor Compounds: The precursor compounds are isolated from the fermentation broth of Aspergillus ustus.
Chemical Transformation: The isolated precursors undergo chemical transformations, including hydroxylation and esterification, to form this compound.
Purification: The final product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Aspergillus ustus under controlled conditions. The fermentation broth is then processed to isolate and purify this compound. This method ensures a consistent and high yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Ustusolate A undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The conjugated diene system can undergo reduction to form saturated compounds.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include acyl chlorides and alkyl halides.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Saturated sesquiterpenoids.
Substitution Products: Esters and ethers.
Aplicaciones Científicas De Investigación
Ustusolate A has several scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of sesquiterpenoid biosynthesis and chemical transformations.
Medicine: this compound’s cytotoxic properties are being explored for the development of new anticancer drugs.
Industry: this compound is used in the development of bioactive compounds for pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of Ustusolate A involves its interaction with cellular pathways and molecular targets. This compound has been shown to induce apoptosis in cancer cells by regulating the PI3K/AKT/mTOR and p53 pathways. This leads to irreversible DNA damage, cell cycle arrest at the G2/M phase, and subsequent apoptosis . The compound’s hydroxyl groups and conjugated diene system play a crucial role in its biological activity.
Comparación Con Compuestos Similares
Ustusolate E: Another sesquiterpenoid produced by Aspergillus ustus, with similar cytotoxic properties.
11α-Hydroxy-Ustusolate E: A hydroxylated derivative of Ustusolate E with enhanced anticancer activity.
Uniqueness of Ustusolate A: this compound is unique due to its specific structure, which includes multiple hydroxyl groups and a conjugated diene system. This structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for scientific research and pharmaceutical development .
Propiedades
IUPAC Name |
[(1R,4S,4aS,8aS)-4-hydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-5-6-7-8-9-11-19(26)28-18-14-17(15-24)23(27,16-25)22(4)13-10-12-21(2,3)20(18)22/h5-9,11,14,18,20,24-25,27H,10,12-13,15-16H2,1-4H3/b6-5+,8-7+,11-9+/t18-,20+,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUGROORELIDOB-MOHQOPMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC(=O)OC1C=C(C(C2(C1C(CCC2)(C)C)C)(CO)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CCC2)(C)C)C)(CO)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




